molecular formula C15H12BrN3O2S B2835552 5-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891119-09-8

5-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2835552
CAS No.: 891119-09-8
M. Wt: 378.24
InChI Key: LCLKMTQLFFBLKA-UHFFFAOYSA-N
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Description

5-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a bromine atom and a carboxamide group, as well as an oxadiazole ring substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For example, 2,5-dimethylbenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable reagent such as phosphorus oxychloride to form the oxadiazole ring.

    Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the desired position.

    Coupling Reaction: The brominated thiophene and the oxadiazole derivative can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the oxadiazole ring, which is known for its bioactivity, suggests that the compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Research is ongoing to determine its efficacy and safety in various biological systems.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it a candidate for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 5-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring may play a key role in binding to these targets, while the thiophene ring may contribute to the compound’s electronic properties, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide
  • 5-bromo-N-(5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl)thiophene-2-carboxamide
  • 5-bromo-N-(5-(2,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Uniqueness

The uniqueness of 5-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide lies in its specific combination of functional groups and rings The presence of both the oxadiazole and thiophene rings, along with the bromine atom and carboxamide group, provides a distinct set of chemical and physical properties

Properties

IUPAC Name

5-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-8-3-4-9(2)10(7-8)14-18-19-15(21-14)17-13(20)11-5-6-12(16)22-11/h3-7H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLKMTQLFFBLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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